molecular formula C15H16FNO4S B2397637 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one CAS No. 950280-79-2

3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one

Cat. No.: B2397637
CAS No.: 950280-79-2
M. Wt: 325.35
InChI Key: DPJHXDKDUCLHKA-UHFFFAOYSA-N
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Description

3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chromenone core, which is a common scaffold in medicinal chemistry, and is modified with an azepan-1-ylsulfonyl group and a fluorine atom. These modifications can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chromenone core, followed by the introduction of the azepan-1-ylsulfonyl group and the fluorine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide
  • 3-(azepan-1-ylsulfonyl)-5-bromobenzoic acid
  • 3-(azepan-1-ylsulfonyl)benzoic acid

Highlighting Uniqueness

Compared to these similar compounds, 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one stands out due to the presence of the fluorine atom and the chromenone core. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-6-fluorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJHXDKDUCLHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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